molecular formula C6H11Cl2N3 B1388527 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride CAS No. 871726-74-8

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride

Cat. No.: B1388527
CAS No.: 871726-74-8
M. Wt: 196.07 g/mol
InChI Key: GZOZTKOTDSKTMV-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3 and a molecular weight of 196.08 g/mol This compound is a heterocyclic organic molecule, which means it contains atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-diketones with hydrazines to form pyrazole derivatives, which are then further cyclized to form the desired pyrazolopyridine structure . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the reducing agent from reacting with water .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield pyrazolopyridine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function . This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-2-7-4-6-5(1)3-8-9-6;;/h3,7H,1-2,4H2,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOZTKOTDSKTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672164
Record name 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871726-74-8
Record name 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride
Reactant of Route 3
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride
Reactant of Route 4
Reactant of Route 4
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride
Reactant of Route 5
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride
Reactant of Route 6
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride

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